molecular formula C15H14N2O2 B8809365 1,2,3,4-Tetrahydro-1-(3-pyridylcarbonyl)quinolin-8-ol CAS No. 77771-22-3

1,2,3,4-Tetrahydro-1-(3-pyridylcarbonyl)quinolin-8-ol

Cat. No. B8809365
CAS RN: 77771-22-3
M. Wt: 254.28 g/mol
InChI Key: GUQABSUKMJPZHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04335123

Procedure details

40 g of 1-nicotinoyl-8-hydroxy-1,2,3,4-tetrahydroquinoline ##STR9## are dissolved in 300 ml of dimethylformamide and 21 g of potassium tert.-butylate are then added at 5° C., while stirring. The mixture is stirred at 5° C. for 20 minutes, 66 g of epichlorohydrin are then added dropwise at this temperature, while stirring, and the mixture is then allowed to warm to room temperature and is subsequently stirred for 20 hours. Thereafter, the mixture is concentrated under a waterpump vacuum. The oil which remains is dissolved in water/toluene; the toluene phase is separated off, washed twice with dilute aqueous sodium hydroxide solution and once with water, dried and concentrated under a waterpump vacuum. A solid residue, which can be reacted directly with isopropylamine to give 1-nicotinoyl-8-[(3-isopropylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydroquinoline, remains. The 1-nicotinoyl-8-hydroxy-1,2,3,4-tetrahydroquinoline used as the starting material is obtained in the customary manner by reacting 8-hydroxy-1,2,3,4-tetrahydroquinoline with nicotinic acid chloride hydrochloride in toluene at room temperature in the presence of triethylamine. (Melting point: 122° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([N:9]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][C:17]=2[OH:19])[CH2:12][CH2:11][CH2:10]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1.O[C:21]1C=CC=[C:25]2[C:30]=1[NH:29][CH2:28][CH2:27][CH2:26]2.Cl.C(Cl)(=[O:39])C1C=CC=NC=1.C(N(CC)CC)C>C1(C)C=CC=CC=1>[C:1]([N:9]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][C:17]=2[O:19][CH2:26][CH:27]([OH:39])[CH2:28][NH:29][CH:30]([CH3:25])[CH3:21])[CH2:12][CH2:11][CH2:10]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)N1CCCC2=CC=CC(=C12)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=CC=C2CCCNC12
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C1=CN=CC=C1)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is obtained in the customary manner
CUSTOM
Type
CUSTOM
Details
at room temperature

Outcomes

Product
Name
Type
Smiles
C(C1=CN=CC=C1)(=O)N1CCCC2=CC=CC(=C12)OCC(CNC(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.